(E)-13-Nitrooctadec-12-enoic Acid

PPARγ nuclear receptor ligand binding

(E)-13-Nitrooctadec-12-enoic acid (E-13-NO2-18:1) is a synthetic nitroalkene fatty acid belonging to the nitro-fatty acid (NO2-FA) class—endogenous electrophilic lipid mediators formed via NO-derived nitration of unsaturated fatty acids. It features an 18-carbon monoenoic chain with a nitro group at the C13 position conjugated to a trans (E) double bond at C12–C13, yielding a molecular formula of C18H33NO4 and a molecular weight of approximately 303.47 g/mol.

Molecular Formula C18H33NO4
Molecular Weight 327.5 g/mol
Cat. No. B10838426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-13-Nitrooctadec-12-enoic Acid
Molecular FormulaC18H33NO4
Molecular Weight327.5 g/mol
Structural Identifiers
SMILESCCCCCC(=CCCCCCCCCCCC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C18H33NO4/c1-2-3-11-14-17(19(22)23)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h15H,2-14,16H2,1H3,(H,20,21)/b17-15+
InChIKeyPQAOIUQONUIELV-BMRADRMJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-13-Nitrooctadec-12-enoic Acid: A Regiospecific Nitroalkene Fatty Acid for PPARγ-Targeted Research and Procurement


(E)-13-Nitrooctadec-12-enoic acid (E-13-NO2-18:1) is a synthetic nitroalkene fatty acid belonging to the nitro-fatty acid (NO2-FA) class—endogenous electrophilic lipid mediators formed via NO-derived nitration of unsaturated fatty acids [1]. It features an 18-carbon monoenoic chain with a nitro group at the C13 position conjugated to a trans (E) double bond at C12–C13, yielding a molecular formula of C18H33NO4 and a molecular weight of approximately 303.47 g/mol [2]. Unlike the naturally abundant 9- and 10-nitrooleic acid regioisomers, this compound was developed as part of a systematic structure–activity relationship (SAR) series to probe how nitration position dictates PPARγ ligand pharmacology [1]. It is catalogued as CHEMBL540732 and classified as a small-molecule discovery agent [3].

Why (E)-13-Nitrooctadec-12-enoic Acid Cannot Be Replaced by Other Nitro-Fatty Acid Regioisomers in Targeted Studies


Nitroalkene fatty acid regioisomers are not pharmacologically equivalent. The position of the nitro group on the acyl chain—whether at C9, C10, C12, or C13—profoundly alters PPARγ binding affinity, transcriptional activation potency, receptor selectivity, and dose-response behaviour [1]. (E)-13-Nitrooctadec-12-enoic acid occupies a distinct pharmacological niche: it binds PPARγ with substantially higher affinity (IC50 = 0.19 μM) than the naturally predominant 9- and 10-nitrooleic acid isomers (IC50 = 0.98 and 1.61 μM, respectively), yet with lower affinity than the 12-nitro congener (IC50 = 0.039 μM) [1]. Importantly, its PPARγ activation profile follows a saturable pattern characteristic of 1,4-dienoic nitro-fatty acids, qualitatively distinct from the non-saturable activation exhibited by 12-nitro enoic fatty acids at concentrations above 1 μM [1]. These quantitative and qualitative differences mean that substituting one regioisomer for another can yield divergent—and potentially misleading—experimental outcomes in receptor pharmacology, signalling pathway dissection, and in vivo disease models. Researchers and procurement specialists must therefore specify the exact regioisomer required for the biological question under investigation.

Quantitative Comparative Evidence: (E)-13-Nitrooctadec-12-enoic Acid Versus Closest Nitroalkene Regioisomers and Pharmacological Benchmarks


PPARγ Ligand Binding Affinity: 5- to 8-Fold Higher Than Natural 9/10-Nitrooleic Acids, Yet 5-Fold Lower Than 12-Nitro Congener

In a head-to-head radioligand competition scintillation proximity assay using the PPARγ ligand-binding domain, (E)-13-nitrooctadec-12-enoic acid (E-13-NO2-18:1) displaced bound radioligand with an IC50 of 0.19 μM, representing a 5.2-fold higher affinity than (E)-9-nitrooleic acid (IC50 = 0.98 μM) and an 8.5-fold higher affinity than (E)-10-nitrooleic acid (IC50 = 1.61 μM). However, its affinity was 4.9-fold lower than that of the 12-nitro regioisomer (E-12-NO2-18:1, IC50 = 0.039 μM) and 2.2-fold lower than that of 12-nitrolinoleic acid (E-12-NO2-18:2, IC50 = 0.41 μM). Notably, E-13-NO2-18:1 bound PPARγ with an affinity superior to the pharmaceutical benchmark rosiglitazone (IC50 = 0.25 μM) [1]. All measurements were obtained in the same assay system, enabling direct quantitative comparison.

PPARγ nuclear receptor ligand binding scintillation proximity assay SAR

PPARγ Versus PPARα Selectivity: E-13-NO2-18:1 Exhibits a ~5.8-Fold Selectivity Window for PPARγ

In the same radioligand competition assay, E-13-NO2-18:1 was evaluated against PPARα to assess receptor subtype selectivity. The compound displayed an IC50 of 1.1 μM for PPARα, yielding a PPARγ/PPARα selectivity ratio of approximately 5.8 (0.19 μM vs 1.1 μM). In comparison, the 12-nitro congener E-12-NO2-18:1 showed an IC50 of 1.6 μM for PPARα with a selectivity ratio of ~41 (0.039 μM vs 1.6 μM). The naturally occurring 9- and 10-nitrooleic acid isomers displayed IC50 values >15 μM for PPARα, indicating even greater selectivity for PPARγ but with substantially lower absolute PPARγ affinity [1]. Thus, E-13-NO2-18:1 occupies a distinct selectivity-affinity trade-off space within the nitroalkene chemical series.

PPARα receptor selectivity off-target profiling nuclear receptor panel

PPARγ Transcriptional Activation at Sub-Saturating Concentration: Divergent Behaviour of the 13-Nitro Versus 12-Nitro Regioisomers at 0.1 μM

In a cell-based PPARγ-dependent reporter gene assay (CV-1 cells transfected with PPARγ expression vector and PPRE-luciferase reporter), E-13-NO2-18:1 and other nitroalkenes were screened for transcriptional activation at low (0.1 μM) and high (3 μM) concentrations. At the sub-saturating concentration of 0.1 μM, only rosiglitazone and the 12-nitroalkenes (E-12-NO2-18:2 and E-12-NO2-18:1) supported robust PPARγ-dependent induction. In contrast, E-13-NO2-18:1—along with E-9-NO2-18:1, E-10-NO2-18:1, and other non-C12-nitrated regioisomers—supported little or no activation at this concentration [1]. This functional divergence at physiologically relevant submicromolar concentrations is a critical differentiator between the 12- and 13-nitro regioisomers that is not apparent from IC50 binding data alone.

PPARγ transactivation reporter gene assay submicromolar pharmacology regioisomer discrimination

Dose-Response Activation Profile: Saturable (1,4-Dienoic-Like) Activation of E-13-NO2-18:1 Versus Non-Saturable Activation of the 12-Nitro Enoic Analog

Concentration-response analysis of representative nitroalkenes revealed that E-13-NO2-18:1 and its 1,4-dienoic counterpart E-13-NO2-18:2 exhibit a saturable PPARγ activation profile at low micromolar concentrations—a hallmark of classical receptor pharmacology. In contrast, the 12-nitro enoic fatty acid E-12-NO2-18:1 deviates from this pattern: after reaching apparent saturation at ~1 μM, its activation increases exponentially from 1 to 5 μM, a behaviour not observed with nitrated 1,4-dienoic fatty acids [1]. The study authors explicitly noted that 'at high concentrations, the activation of PPARγ by the nitrated enoic fatty acids examined differs fundamentally from the activation of PPARγ by the nitrated 1,4-dienoic fatty acids' [1]. E-13-NO2-18:1 thus follows the saturable, dienoic-type activation paradigm, which is mechanistically and pharmacologically distinct from the non-saturable enoic-type activation of the 12-nitro isomer.

dose-response pharmacology receptor saturation PPARγ partial agonism nitroalkene SAR

Structural Basis for Differential PPARγ Activation: C13 Nitro Group Lacks Direct Interaction with Glu343 Critical for C12-Nitro-Mediated Activation

X-ray crystallographic analysis of the PPARγ ligand-binding domain co-crystallised with nitrated linoleic acid (LNO2, containing both 10-nitro and 12-nitro regioisomers) revealed that the C10 nitro group forms a hydrogen bond with Arg288, while the C12 nitro group interacts with Glu343 [2]. Mutagenesis of either Arg288 or Glu343 significantly decreased PPARγ activation by LNO2 but had no effect on activation by rosiglitazone, confirming that these nitro group-specific interactions are essential for nitroalkene-mediated PPARγ activation [2]. The J Med Chem SAR study explicitly extended this structural rationale to explain why the 12-nitro position is uniquely optimal for PPARγ activation at submicromolar concentrations, and why the C9, C10, and C13 regioisomers—including E-13-NO2-18:1—cannot engage Glu343 in the same productive geometry [1]. This provides a molecular structural basis for the quantitative pharmacological differences observed across the regioisomeric series.

X-ray crystallography PPARγ ligand-binding domain structure-based drug design nitro group interaction

Electrophilic Reactivity Context: All Nitroalkene Regioisomers Form GSH Adducts and Modify Protein Thiols, Defining a Conserved Class Reactivity Profile

All nitroalkene fatty acid regioisomers, including 9-, 10-, 12-, and 13-nitro-octadecadienoic acids and 9- and 10-nitro-octadecaenoic acids, form covalent GSH adducts via Michael addition at the electrophilic β-carbon adjacent to the nitro group [1]. In vitro, nitro-linoleic acid (mixture of 9-, 10-, 12-, and 13-nitro-9,12-octadecadienoic acids, m/z 324.2) and nitro-oleic acid (9- and 10-nitro-9-octadecaenoic acids, m/z 326.2) reacted with GSH (m/z 306.1) to yield adducts of m/z 631.3 and 633.3, respectively, and inhibited GAPDH with an IC50 of ~3 μM—comparable to peroxynitrite and 30-fold more potent than H2O2 [1]. No regioisomer-specific quantitative comparison of thiol reactivity for the isolated 13-nitro enoic isomer is available, but the class-level electrophilic reactivity is conserved across nitroalkene regioisomers due to the shared nitroalkene Michael acceptor motif. However, downstream biological consequences diverge substantially by regioisomer due to differential PPARγ engagement, as demonstrated above.

electrophile Michael addition cysteine modification GSH adduct post-translational modification

Optimal Research and Procurement Application Scenarios for (E)-13-Nitrooctadec-12-enoic Acid Based on Quantitative Differentiation Evidence


PPARγ Regioisomer SAR Studies Requiring Intermediate-Affinity, Saturable-Activation Tool Compounds

For structure–activity relationship programmes mapping how nitro group position on the C18 monoenoic scaffold influences PPARγ pharmacology, (E)-13-nitrooctadec-12-enoic acid provides the critical C13 reference point. Its PPARγ IC50 of 0.19 μM—positioned between the high-affinity 12-nitro isomer (0.039 μM) and the lower-affinity 9/10-nitro isomers (0.98–1.61 μM)—enables complete SAR mapping across all four regioisomeric positions [1]. Its saturable activation profile further distinguishes it from the non-saturable 12-nitro enoic isomer, making it essential for dissecting the structural determinants of activation modality [1].

Dual PPARγ/PPARα Engagement Studies Where Balanced Receptor Activity Is Desired

E-13-NO2-18:1 displays a PPARγ/PPARα selectivity ratio of approximately 5.8 (PPARγ IC50 = 0.19 μM vs PPARα IC50 = 1.1 μM), in contrast to the extreme PPARγ bias of the 9/10-nitro isomers (PPARα IC50 >15 μM) and the high PPARγ selectivity of the 12-nitro isomer (ratio ~41) [1]. Researchers investigating the interplay between PPARγ and PPARα signalling—relevant to hepatic lipid metabolism, steatosis, and metabolic syndrome models—should preferentially procure the 13-nitro isomer when both receptors need to be engaged at achievable concentrations.

Negative Control or Comparator Arm in 12-Nitroalkene-Focused PPARγ Activation Studies

At the sub-saturating concentration of 0.1 μM, E-13-NO2-18:1 fails to induce significant PPARγ-dependent transcription, whereas the 12-nitro regioisomers (both enoic and dienoic) support robust activation [1]. This functional null phenotype at low concentrations—despite submicromolar binding affinity—makes E-13-NO2-18:1 a valuable negative-control regioisomer in experiments designed to attribute biological effects specifically to 12-nitroalkene-mediated PPARγ transactivation, particularly in cellular and in vivo models where endogenous nitroalkene levels are in the nanomolar to low micromolar range.

Crystallography and Biophysical Studies of PPARγ–Nitroalkene Complexes for Regioisomer Comparison

The X-ray crystal structure of PPARγ LBD bound to nitrated linoleic acid (PDB 3CWD) revealed that the C12 nitro group interacts with Glu343, and that this interaction is essential for nitroalkene-specific PPARγ activation [2]. The C13-nitro isomer cannot engage Glu343 in the same geometry and is thus predicted to induce a distinct receptor conformation [1]. Procurement of E-13-NO2-18:1 for co-crystallography, hydrogen-deuterium exchange mass spectrometry, or other biophysical studies would enable direct structural comparison with the 12-nitro complex, providing molecular-level insight into regioisomer-dependent receptor pharmacology.

Quote Request

Request a Quote for (E)-13-Nitrooctadec-12-enoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.